

An In-depth Technical Guide to SCH 42495

Racemate (CAS 145841-10-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SCH 42495 racemate

Cat. No.: B1662769

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 42495 racemate (CAS Number: 145841-10-7) is a notable compound in cardiovascular and renal research. It is the orally active ethyl ester prodrug of SCH 42354, a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of several vasoactive peptides, most notably the atrial natriuretic peptides (ANPs). By inhibiting NEP, SCH 42495 effectively increases the circulating levels and enhances the physiological effects of endogenous ANPs, leading to vasodilation, natriuresis, and diuresis. This mechanism of action has positioned SCH 42495 and similar NEP inhibitors as promising therapeutic agents for conditions such as hypertension and heart failure. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **SCH 42495 racemate**.

Chemical and Physical Properties

SCH 42495 is a racemate, meaning it is a mixture of equal amounts of left- and right-handed enantiomers of the molecule. The active component, SCH 42354, is N-[2(S)- (mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine. The ethyl esterification in SCH 42495 enhances its oral bioavailability.

Property	Value
CAS Number	145841-10-7
Molecular Formula	C ₂₀ H ₂₉ NO ₄ S ₂
Molecular Weight	411.58 g/mol
Canonical SMILES	CSCC--INVALID-LINK-- NC(C(CSC(C)=O)CC1=CC=CC=C1C)=O
Solubility	Soluble in DMSO
Physical Form	Solid

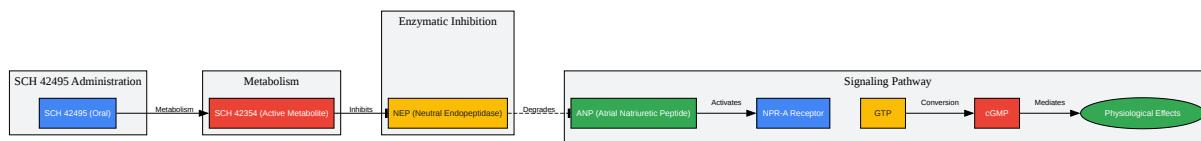
Mechanism of Action

SCH 42495 functions as a prodrug, which is metabolized in the body to its active form, SCH 42354. This active metabolite is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.

Neutral Endopeptidase (NEP) Inhibition

NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), bradykinin, and substance P. By inhibiting NEP, SCH 42354 prevents the breakdown of these peptides, thereby increasing their local and systemic concentrations.

Potentiation of Atrial Natriuretic Peptide (ANP) Signaling


The primary therapeutic effects of SCH 42495 are attributed to the potentiation of the ANP signaling pathway. ANP is a hormone released by cardiac atria in response to increased blood volume and pressure. It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Increased intracellular cGMP levels mediate the physiological actions of ANP, which include:

- Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.

- Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.
- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone release, further contributing to blood pressure reduction.

The following diagram illustrates the mechanism of action of SCH 42495.

[Click to download full resolution via product page](#)

Mechanism of action of **SCH 42495 racemate**.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies involving SCH 42495 and its active metabolite, SCH 42354.

Table 1: In Vitro NEP Inhibition[1]

Compound	Substrate	IC50 (nmol/L)
SCH 42354	Leu-enkephalin	8.3
SCH 42354	ANF	10.0

Table 2: In Vivo Effects in Normotensive Rats[1]

Treatment	Effect
SCH 42495 (3 to 30 mg/kg, oral)	Augmentation of plasma levels of exogenous ANF
Delay in ANF clearance from plasma	
Increased plasma ANF levels in volume-expanded rats	
	Increased diuretic and natriuretic effects of ANF

Table 3: Antihypertensive Effects in Hypertensive Rat Models[1]

Rat Model	Treatment (Oral)	Blood Pressure Reduction (mm Hg)
DOCA-Na	1 mg/kg	22 ± 6
3 mg/kg	43 ± 7	
10 mg/kg	62 ± 12	
Dahl-S	1 to 10 mg/kg	Similar magnitude to DOCA-Na rats

Table 4: Effects on Cardiovascular Remodeling in Rats with Chronic Hypoxia[2]

Treatment	Duration	Effect
SCH 42495 (30 mg/kg, twice daily)	10 days	Significant reduction in pulmonary vascular remodeling
Significant reduction in ventricular hypertrophy		

Table 5: Clinical Trial in Patients with Essential Hypertension[3]

Dose (twice daily)	Efficacy Rate
50 mg	44%
100 mg	60%
200 mg	80%

Overall Blood Pressure Reduction (8 weeks): From $171 \pm 1 / 100 \pm 1$ mm Hg to $146 \pm 3 / 84 \pm 2$ mm Hg ($P < .001$)[1].

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving SCH 42495. The details are compiled from published literature and may require optimization for specific laboratory conditions.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of SCH 42354 on NEP activity.

Principle: A fluorogenic peptide substrate that is cleaved by NEP is used. The cleavage results in an increase in fluorescence, which is measured over time. The presence of an inhibitor reduces the rate of fluorescence increase.

General Protocol:

- Reagents:
 - Purified NEP enzyme.
 - Fluorogenic NEP substrate (e.g., Mcu-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH).
 - Assay buffer (e.g., 50 mM Tris, pH 7.5).
 - SCH 42354 (dissolved in DMSO and serially diluted).

- NEP inhibitor for control (e.g., thiorphan).
- Procedure:
 - In a 96-well microplate, add the assay buffer, NEP enzyme, and varying concentrations of SCH 42354.
 - Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - Initiate the reaction by adding the fluorogenic substrate.
 - Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm, emission at 393 nm).
 - Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Antihypertensive Studies in Rats

Objective: To evaluate the effect of orally administered SCH 42495 on blood pressure in hypertensive rat models.

Animal Models:

- DOCA-Salt Hypertensive Rats: Uninephrectomized rats treated with deoxycorticosterone acetate (DOCA) and given saline to drink.
- Dahl Salt-Sensitive (Dahl-S) Rats: A genetic model of salt-sensitive hypertension.

General Protocol:

- Animal Preparation:
 - Acclimatize animals to laboratory conditions.

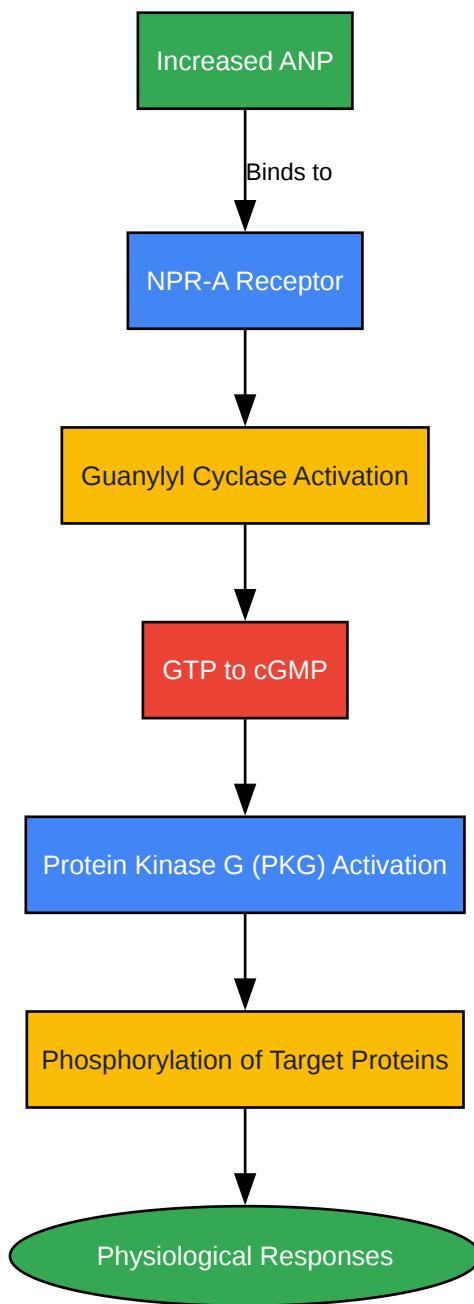
- For blood pressure measurement, animals may be instrumented with radiotelemetry devices or trained for tail-cuff plethysmography.
- Drug Administration:
 - Prepare a suspension of SCH 42495 in a suitable vehicle (e.g., 0.5% methylcellulose).
 - Administer the drug orally via gavage at the desired doses.
- Blood Pressure Measurement:
 - Measure systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration.
- Data Analysis:
 - Calculate the change in blood pressure from baseline for each treatment group.
 - Use appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses and with a vehicle control group.

Measurement of Plasma ANP and cGMP

Objective: To quantify the levels of ANP and its second messenger, cGMP, in plasma samples.

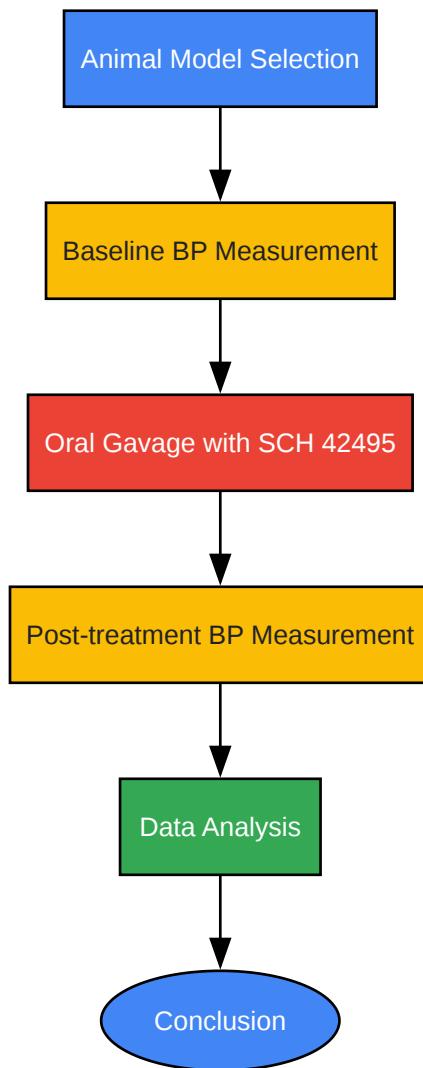
General Protocol for ANP Radioimmunoassay (RIA):

- Sample Collection and Preparation:
 - Collect blood in tubes containing EDTA and a protease inhibitor (e.g., aprotinin).
 - Centrifuge to separate plasma and store at -80°C until analysis.
 - Extract ANP from plasma using a solid-phase extraction method (e.g., C18 Sep-Pak cartridges).
- RIA Procedure:


- Incubate the extracted plasma samples or standards with a specific anti-ANP antibody and a known amount of radiolabeled ANP (e.g., ^{125}I -ANP).
- Separate the antibody-bound and free radiolabeled ANP (e.g., using a secondary antibody and precipitation).
- Measure the radioactivity of the bound fraction using a gamma counter.
- Construct a standard curve and determine the concentration of ANP in the samples.

General Protocol for cGMP Enzyme-Linked Immunosorbent Assay (ELISA):

- Sample Collection and Preparation:
 - Collect and process blood as for ANP measurement.
- ELISA Procedure:
 - Use a commercially available competitive ELISA kit.
 - Add plasma samples or standards to microplate wells coated with an anti-cGMP antibody.
 - Add a known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase).
 - After incubation, wash the wells to remove unbound reagents.
 - Add a substrate that produces a colorimetric signal in the presence of the enzyme.
 - Measure the absorbance using a microplate reader.
 - The intensity of the color is inversely proportional to the amount of cGMP in the sample.
 - Calculate the cGMP concentration based on a standard curve.


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to SCH 42495.

[Click to download full resolution via product page](#)

Simplified ANP signaling pathway.

[Click to download full resolution via product page](#)

Workflow for in vivo hypertension studies.

Conclusion

SCH 42495 racemate, as a prodrug of the potent NEP inhibitor SCH 42354, represents a significant area of research in cardiovascular pharmacology. Its mechanism of action, centered on the potentiation of the endogenous atrial natriuretic peptide system, offers a compelling therapeutic strategy for managing hypertension and potentially other cardiovascular diseases. The data summarized in this guide highlight its efficacy in both preclinical models and human subjects. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of this compound. As with any research compound, further studies are warranted to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to SCH 42495 Racemate (CAS 145841-10-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662769#sch-42495-racemate-cas-number-145841-10-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com